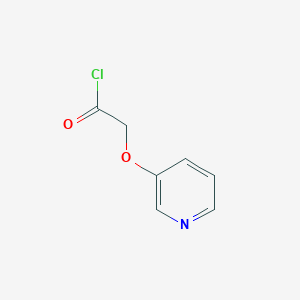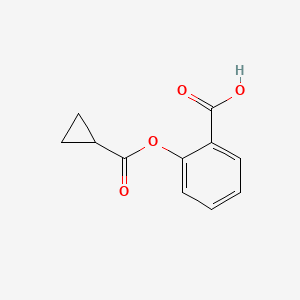
4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide is a chemical compound with the molecular formula C9H10F3N3O2S and a molecular weight of 281.25 g/mol . This compound is known for its unique structure, which includes a trifluoropropan-2-ylideneamino group attached to a benzenesulfonamide moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 1,1,1-trifluoropropan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzenesulfonamide derivatives.
Applications De Recherche Scientifique
4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in biochemical assays and studies to investigate enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular proteins and disrupt their normal functions, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide
- 4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonic acid
- This compound derivatives
Uniqueness
This compound is unique due to its trifluoropropan-2-ylideneamino group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C9H10F3N3O2S |
|---|---|
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
4-amino-N-[(E)-1,1,1-trifluoropropan-2-ylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C9H10F3N3O2S/c1-6(9(10,11)12)14-15-18(16,17)8-4-2-7(13)3-5-8/h2-5,15H,13H2,1H3/b14-6+ |
Clé InChI |
OLHTVTPCXYJVMZ-MKMNVTDBSA-N |
SMILES isomérique |
C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)N)/C(F)(F)F |
SMILES canonique |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-](/img/structure/B12838171.png)



![7-(diethylamino)-N-[4-(2,5-dioxopyrrol-1-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B12838204.png)


![2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12838222.png)


![Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12838256.png)


